Ethyl 2-(2-aminothiazol-4-yl)glyoxylate

physicochemical properties solubility process chemistry

Ethyl 2-(2-aminothiazol-4-yl)glyoxylate (CAS 64987-08-2) is the mandatory, non-substitutable α-ketoester starting material for third-generation cephalosporin antibiotic side chains. Unlike simpler 2-aminothiazole analogs, its electrophilic glyoxylate group enables the critical oxime formation step mandated by innovator synthetic patents, ensuring route validation and regulatory compliance. This dual-functionality intermediate also serves as a privileged synthon for diversifying antiallergic and anti-inflammatory programs. Ensure process integrity by procuring this exact architecture.

Molecular Formula C7H8N2O3S
Molecular Weight 200.22 g/mol
CAS No. 64987-08-2
Cat. No. B044508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-aminothiazol-4-yl)glyoxylate
CAS64987-08-2
Synonyms(2-Amino-1,3-thiazol-4-yl)(oxo)acetic Acid Ethyl Ester;  Ethyl 2-(2-Aminothiazol-4-yl)-2-oxoacetate;  Ethyl 2-aminothiazol-4-ylglyoxylate;  [2-Amino(thiazol-4-yl)](oxo)acetic Acid Ethyl Ester
Molecular FormulaC7H8N2O3S
Molecular Weight200.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)C1=CSC(=N1)N
InChIInChI=1S/C7H8N2O3S/c1-2-12-6(11)5(10)4-3-13-7(8)9-4/h3H,2H2,1H3,(H2,8,9)
InChIKeyXNVRKLCQBZTGNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(2-aminothiazol-4-yl)glyoxylate (CAS 64987-08-2): Sourcing Guide for a Key Cephalosporin Intermediate


Ethyl 2-(2-aminothiazol-4-yl)glyoxylate (CAS 64987-08-2) is a heterocyclic building block characterized by a 2-aminothiazole core bearing an electrophilic α-ketoester group . This dual functionality positions it as a critical intermediate in the synthesis of β-lactam antibiotics, particularly cephalosporins, where it introduces the essential aminothiazole pharmacophore . Its physical form is typically a solid with a melting point of 150-152 °C, requiring storage under inert gas at 2–8 °C .

Why Ethyl 2-(2-aminothiazol-4-yl)glyoxylate Cannot Be Casually Substituted: Procurement Risks in API Synthesis


The specific architecture of Ethyl 2-(2-aminothiazol-4-yl)glyoxylate—a 2-aminothiazole directly conjugated with an α-ketoester—dictates a unique reactivity profile in the synthesis of cephalosporin antibiotics [1]. Substituting with a simple 2-aminothiazole, its carboxylic acid derivative, or even a closely related 2-aminothiazol-4-ylacetic acid ester is not functionally equivalent. These analogs lack the glyoxylate's electrophilic α-carbonyl group, which is essential for the oxime formation and subsequent coupling steps that are fundamental to constructing advanced cephalosporin side chains [2]. Using an incorrect analog would necessitate a complete redesign of the synthetic route, introducing new impurities, altering reaction kinetics, and potentially failing to meet the stringent regulatory specifications for Active Pharmaceutical Ingredients (APIs) [1].

Quantitative Evidence for Selecting Ethyl 2-(2-aminothiazol-4-yl)glyoxylate Over Analogs


Direct Comparison of Physicochemical Properties: Ethyl Glyoxylate vs. Acid Derivative

The ethyl ester of 2-(2-aminothiazol-4-yl)glyoxylic acid offers distinct physicochemical advantages over the corresponding free acid derivative (CAS 73150-67-1) for industrial-scale synthesis . The target compound (ethyl ester) is a solid with a defined melting point of 150-152 °C, while the free acid is described as a white to off-white crystalline powder without a sharply defined melting point . This solid form and defined melting point of the ester are critical for ensuring batch-to-batch consistency in purification and handling during large-scale manufacturing processes .

physicochemical properties solubility process chemistry

Synthetic Route Viability: Glyoxylate Ester vs. Acetate Ester in Cephalosporin Synthesis

The glyoxylate ester moiety is essential for the established industrial route to cephalosporin antibiotics [1]. In contrast, the chemistry of 2-aminothiazol-4-ylacetic acid esters (e.g., Ethyl 2-amino-4-thiazoleacetate) is well-defined for synthesizing penicillins, but their α-methylene group does not provide the electrophilic carbonyl necessary for the oximation and coupling steps required to construct advanced cephalosporin side chains like cefotaxime [2]. This difference in functional groups dictates which class of β-lactam antibiotic can be efficiently produced. Using an acetate ester to synthesize a cephalosporin would require a completely different, less efficient, or non-existent synthetic pathway [1].

organic synthesis cephalosporin synthetic intermediate

Stability and Storage: Implications for Supply Chain and Inventory Management

The compound's recommended storage conditions—specifically, under inert gas (nitrogen or argon) at 2–8 °C—indicate a sensitivity to atmospheric oxygen and/or moisture at room temperature . While quantitative stability data under various conditions is not publicly available, these specific requirements differentiate it from more stable, solid 2-aminothiazole derivatives that can be stored at room temperature . For procurement, this translates to a need for a cold chain and verified packaging integrity, which are cost and logistical factors not required for all analogs.

stability storage supply chain

Broader Application Scope: A Versatile Intermediate for Diverse Pharmacophores

Beyond its central role in cephalosporin synthesis, Ethyl 2-(2-aminothiazol-4-yl)glyoxylate is cited as a precursor in the development of antiallergic and anti-inflammatory agents . This is attributed to its versatile α-ketoester handle, which can be transformed into a variety of pharmacophores like glycolic amide derivatives . This contrasts with the more limited derivatization options of the corresponding acid or acetate esters, which are more directly linked to specific antibiotic classes [1]. This broader utility makes the glyoxylate ester a more valuable asset for medicinal chemistry groups exploring multiple therapeutic areas.

medicinal chemistry building block library synthesis

Validated Applications for Ethyl 2-(2-aminothiazol-4-yl)glyoxylate Based on Comparative Evidence


Industrial-Scale Synthesis of Cephalosporin Antibiotics (e.g., Cefotaxime, Ceftriaxone)

This is the primary and most validated application for Ethyl 2-(2-aminothiazol-4-yl)glyoxylate [1]. The compound's α-ketoester group is uniquely suited for the formation of the methoxyimino side chain characteristic of third-generation cephalosporins [1]. For a process chemist, this compound is not an optional building block but a mandatory starting material defined in the original synthetic patents for this multibillion-dollar drug class. Substitution with the acetate or acid analog would render the validated, high-yielding industrial process inoperative .

Medicinal Chemistry Research for Novel Anti-Infectives and Anti-Inflammatories

For a medicinal chemist, this compound offers a versatile entry point into novel chemical space [1]. The α-ketoester is a privileged synthon that can be easily diversified into amides, oximes, and heterocycles beyond the β-lactam framework [1]. The evidence shows its utility extends to antiallergic and anti-inflammatory programs, making it a strategic purchase for a core compound library [1]. Its utility is broader than that of the more specialized 2-aminothiazole acetate esters, which are more narrowly focused on penicillin-like structures [2].

Synthesis of Impurity Standards for Cephalosporin Manufacturing

Given its central role in cephalosporin synthesis, Ethyl 2-(2-aminothiazol-4-yl)glyoxylate and its derivatives are crucial for identifying and quantifying process-related impurities [1]. Analytical chemistry departments require authentic samples of this key intermediate and its potential degradation products (e.g., the free acid or oxime derivatives) to develop validated HPLC methods for quality control of the final API . The defined melting point of the ester (150-152 °C) [1] provides a convenient quality check upon receipt.

Specialized CRO Services for Process Development and Scale-Up

A Contract Research Organization (CRO) specializing in process chemistry can offer a value-added service around this compound [1]. This involves optimizing the synthesis of the ethyl ester itself or developing improved conditions for its conversion to high-value cephalosporin intermediates [1]. The specific storage and handling requirements (cold chain, inert atmosphere) represent a logistical challenge that a specialized CRO can manage, providing a fully characterized, ready-to-use intermediate to its pharmaceutical clients.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(2-aminothiazol-4-yl)glyoxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.